

physical and chemical properties of 2,5-Dichlorophenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorophenyl isocyanate

Cat. No.: B1294311

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dichlorophenyl isocyanate**, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in the laboratory.

Core Properties of 2,5-Dichlorophenyl Isocyanate

2,5-Dichlorophenyl isocyanate is an aromatic isocyanate compound characterized by the presence of a highly reactive isocyanate group (-N=C=O) and two chlorine atoms on the phenyl ring.^[1] Its chemical structure and reactivity make it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Physical and Chemical Data

The fundamental physical and chemical properties of **2,5-Dichlorophenyl isocyanate** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₃ Cl ₂ NO[2]
Molecular Weight	188.01 g/mol [2]
Appearance	Clear to cloudy colorless to yellow or white to yellow Liquid or Low Melting Solid[2]
Melting Point	28-30 °C[2]
Boiling Point	120-122 °C at 20 mmHg[2]
Density	1.37 g/cm ³ [2]
Flash Point	>110 °C[2]
Solubility	Insoluble and reactive in water.[2]

Chemical Reactivity and Handling

2,5-Dichlorophenyl isocyanate is a highly reactive compound, primarily due to the electrophilic nature of the carbon atom in the isocyanate group. This reactivity dictates its handling and storage requirements.

Reactivity Profile:

- Reaction with Nucleophiles: The isocyanate group readily reacts with nucleophiles containing active hydrogen atoms.[3]
 - Alcohols: Reacts with alcohols to form urethane derivatives.
 - Amines: Reacts with primary and secondary amines to yield urea derivatives.[3]
 - Water: Reacts with water to form an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide.[3] This moisture sensitivity necessitates storage in a dry, inert atmosphere.

Handling and Storage:

- **Moisture and Heat Sensitivity:** The compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at temperatures between 0-10°C.
- **Incompatible Materials:** Avoid contact with strong acids, strong bases, alcohols, and amines to prevent vigorous reactions.
- **Safety Precautions:** **2,5-Dichlorophenyl isocyanate** is toxic if swallowed, in contact with skin, or if inhaled.^[1] It can cause skin and eye irritation, and may cause allergic skin reactions or respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and reaction of **2,5-Dichlorophenyl isocyanate**.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Objective:** To identify the characteristic functional groups of **2,5-Dichlorophenyl isocyanate**, particularly the isocyanate group.
- **Methodology:**
 - A small amount of the neat liquid (if melted) or a solution in a dry, IR-transparent solvent (e.g., anhydrous chloroform or carbon tetrachloride) is prepared.
 - A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - The plates are mounted in the sample holder of the FTIR spectrometer.
 - The spectrum is recorded over the range of 4000-400 cm^{-1} .

- The characteristic strong, sharp absorption band for the asymmetric stretching of the isocyanate group (-N=C=O) is expected in the region of 2250-2285 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

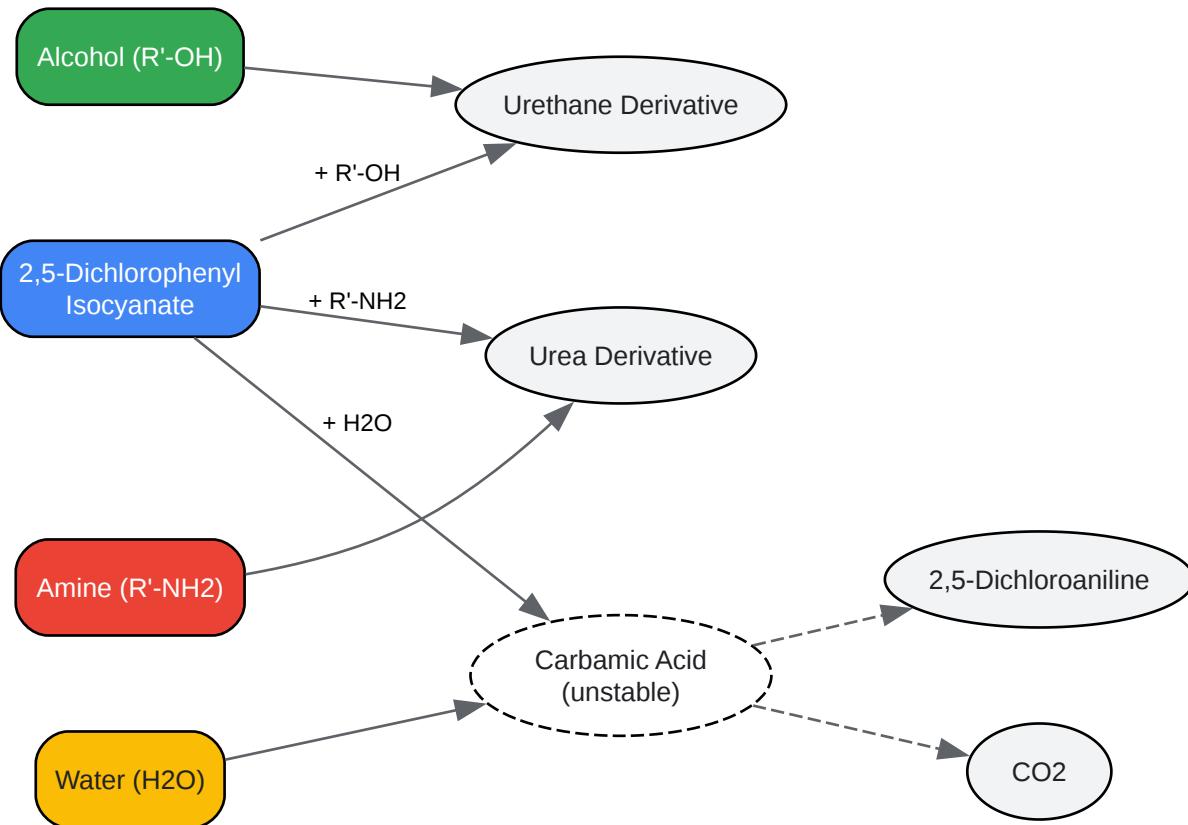
- Objective: To elucidate the detailed molecular structure of **2,5-Dichlorophenyl isocyanate** by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
- Methodology:
 - Approximately 10-20 mg of **2,5-Dichlorophenyl isocyanate** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
 - The tube is capped and gently agitated to ensure complete dissolution.
 - The NMR tube is placed in the spectrometer's probe.
 - For ¹H NMR, the spectrum is acquired, and the chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed.
 - For ¹³C NMR, the spectrum is acquired to identify the chemical shifts of the carbon atoms in the phenyl ring and the isocyanate group.

Synthetic Protocols

1. Synthesis of a Urethane Derivative

- Objective: To demonstrate the reaction of **2,5-Dichlorophenyl isocyanate** with an alcohol to form a urethane.
- Methodology:
 - In a dry, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of **2,5-Dichlorophenyl isocyanate** in anhydrous toluene.
 - To this stirred solution, add 1.05 equivalents of a chosen alcohol (e.g., ethanol) dropwise at room temperature.

- The reaction is typically exothermic. The mixture is stirred at room temperature for 2-4 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the isocyanate peak).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield the corresponding urethane.

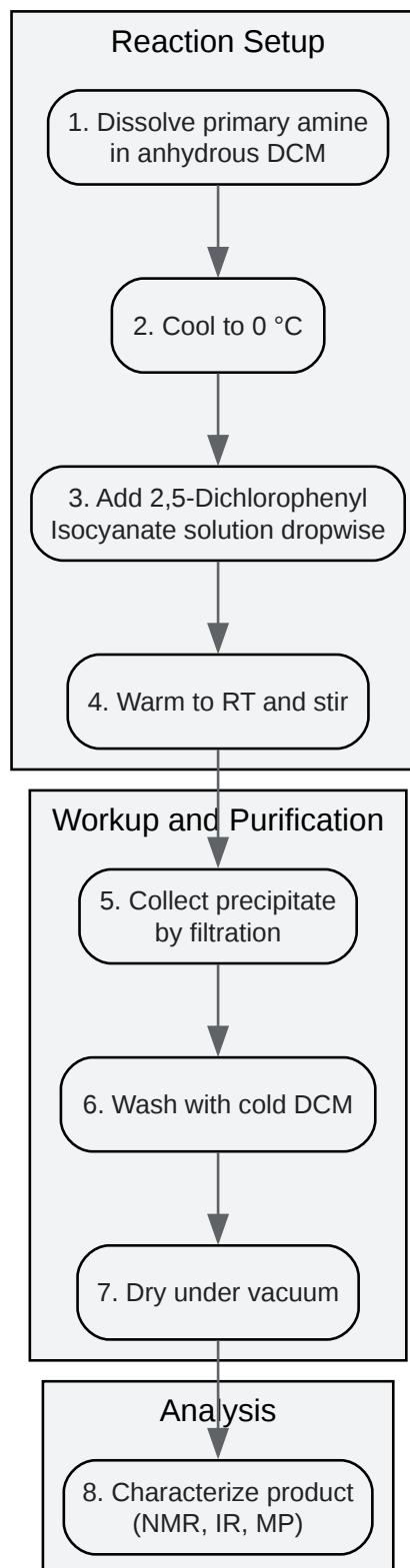

2. Synthesis of a Urea Derivative

- Objective: To illustrate the reaction of **2,5-Dichlorophenyl isocyanate** with a primary amine to form a disubstituted urea.
- Methodology:
 - In a dry, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of a primary amine (e.g., aniline) in anhydrous dichloromethane (DCM).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 1.0 equivalent of **2,5-Dichlorophenyl isocyanate** in anhydrous DCM dropwise to the stirred amine solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - The formation of a precipitate (the urea product) is often observed.
 - The solid product is collected by filtration, washed with cold DCM, and dried under vacuum.

Visualizations

Reactivity of 2,5-Dichlorophenyl Isocyanate

The following diagram illustrates the primary reactive pathways of **2,5-Dichlorophenyl isocyanate** with common nucleophiles.



[Click to download full resolution via product page](#)

Caption: Reaction pathways of **2,5-Dichlorophenyl Isocyanate**.

Experimental Workflow: Synthesis of a Urea Derivative

The following diagram outlines the typical laboratory workflow for the synthesis of a urea derivative from **2,5-Dichlorophenyl isocyanate**.

[Click to download full resolution via product page](#)

Caption: Workflow for urea derivative synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorophenyl isocyanate - High purity | EN [georganics.sk]
- 2. echemi.com [echemi.com]
- 3. doxuchem.com [doxuchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,5-Dichlorophenyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294311#physical-and-chemical-properties-of-2-5-dichlorophenyl-isocyanate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

